N-Phenyl-1,2,4-triazin-3-amine
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Overview
Description
N-Phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1,2,4-triazin-3-amine typically involves the reaction of 1,2,4-triazine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1,2,4-triazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
N-Phenyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another member of the triazine family with similar chemical properties but different biological activities.
Tetrazine: A related compound with four nitrogen atoms in the ring, known for its use in bioorthogonal chemistry.
Pyrimidine: A heterocyclic compound with two nitrogen atoms in the ring, widely studied for its biological activities.
Uniqueness
N-Phenyl-1,2,4-triazin-3-amine is unique due to the presence of the phenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
N-phenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-9-10-6-7-11-13-9/h1-7H,(H,10,12,13) |
InChI Key |
QYLYYUBBJKUHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CN=N2 |
Origin of Product |
United States |
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